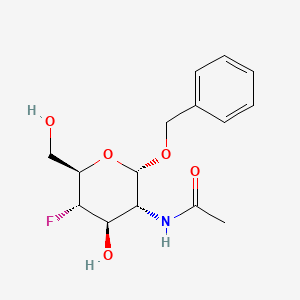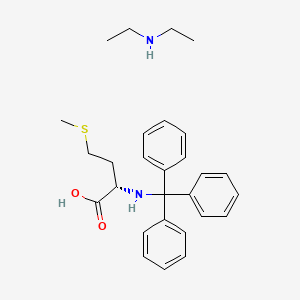
Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate is a complex organic compound that belongs to the class of secondary amines It is characterized by the presence of a diethylamine group, a methylthio group, and a tritylamino group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Butanoate Backbone: The butanoate backbone can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Attachment of the Tritylamino Group: The tritylamino group can be attached through a reaction with trityl chloride in the presence of a base.
Formation of the Diethylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylamino group can be reduced to form secondary amines.
Substitution: The diethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate involves its interaction with specific molecular targets. The diethylamine group can interact with receptors or enzymes, modulating their activity. The methylthio group can undergo redox reactions, affecting cellular redox balance. The tritylamino group can interact with hydrophobic regions of proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler secondary amine with similar reactivity but lacking the additional functional groups.
Methylthio Compounds: Compounds containing the methylthio group, such as methylthiomethyl ethers.
Tritylamino Compounds: Compounds containing the tritylamino group, such as tritylamine.
Uniqueness
Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H36N2O2S |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
N-ethylethanamine;(2S)-4-methylsulfanyl-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C24H25NO2S.C4H11N/c1-28-18-17-22(23(26)27)25-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,25H,17-18H2,1H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1 |
InChI Key |
NKPFPDOUAIDXSZ-FTBISJDPSA-N |
Isomeric SMILES |
CCNCC.CSCC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCNCC.CSCCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


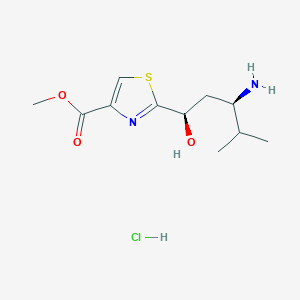
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
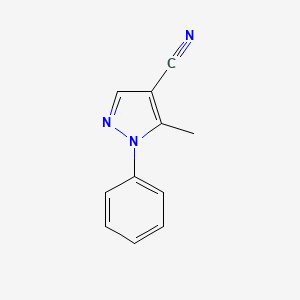

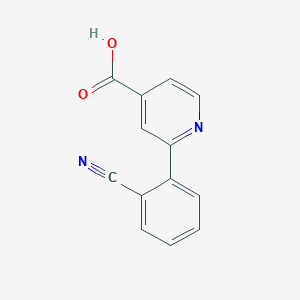
![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)
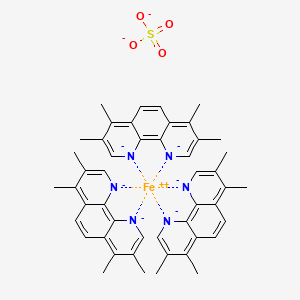
![(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B12338304.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)


